molecular formula C16H15NO5 B5740958 N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide

N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide

Cat. No. B5740958
M. Wt: 301.29 g/mol
InChI Key: HUPRVCMOYPRFIQ-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide, also known as BMDP, is a chemical compound that belongs to the family of phenethylamines. BMDP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic science.

Mechanism of Action

N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide acts as a selective and potent agonist of the mu-opioid receptor, which is responsible for the modulation of pain and reward pathways in the brain. N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide also exhibits a weak affinity for the delta-opioid receptor and the serotonin transporter. The activation of the mu-opioid receptor by N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, resulting in the attenuation of pain perception.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide also exhibits antitussive properties and can suppress cough reflexes. However, prolonged use of N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide can lead to the development of tolerance, dependence, and addiction.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide offers several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor, which makes it an ideal tool for investigating the role of this receptor in pain perception and reward pathways. However, the limitations of N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide include its potential for abuse and addiction, which can limit its use in animal studies and clinical trials.

Future Directions

There are several future directions for the research on N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide. One area of interest is the development of novel analogs of N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide with improved pharmacological properties, such as increased potency and selectivity, reduced toxicity, and longer duration of action. Another area of research is the investigation of the potential use of N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide in the treatment of opioid addiction and withdrawal symptoms. Finally, the development of new analytical methods for the detection of N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide in biological samples is also an important future direction.

Synthesis Methods

N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide can be synthesized using various methods, including the reaction between 3-methoxyphenol and 3,4-methylenedioxyphenyl-2-nitropropene, followed by reduction with sodium borohydride. Another method involves the reaction between 3-methoxyphenol and 1,3-benzodioxole-5-carboxylic acid, followed by coupling with N-(tert-butoxycarbonyl)-glycine and deprotection with trifluoroacetic acid.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant analgesic, anti-inflammatory, and antipyretic properties. N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders. In addition, N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide has been used as a forensic tool for the detection of drugs of abuse in biological samples.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-19-12-3-2-4-13(8-12)20-9-16(18)17-11-5-6-14-15(7-11)22-10-21-14/h2-8H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPRVCMOYPRFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenoxy)acetamide

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